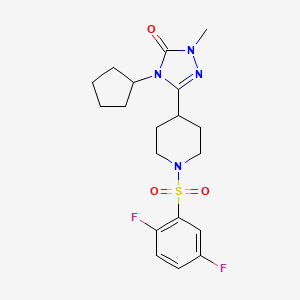![molecular formula C25H15N B14950974 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline](/img/structure/B14950974.png)
6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline is a polycyclic aromatic hydrocarbon (PAH) with a complex fused ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline typically involves the annulation of precursor compounds such as 9,10-diarylbenzo[h]quinolines or 9,10-di(hetero)arylphenanthrenes. This process includes catalytic C-C bond activation followed by the insertion of internal alkynes . The reaction conditions can vary, but a common approach involves heating the reaction mixture to around 150°C, although lower temperatures may also be used with varying yields .
Industrial Production Methods: the principles of catalytic C-C bond activation and annulation reactions are scalable and could be adapted for larger-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline can undergo various chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydro derivatives .
Aplicaciones Científicas De Investigación
6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline involves its interaction with molecular targets such as topoisomerase I. This interaction leads to the stabilization of the topoisomerase I-DNA cleavage complex, resulting in the inhibition of DNA replication and transcription, which can induce cell death in cancer cells . The compound’s ability to trap topoisomerase I-DNA cleavage complexes at different genomic locations suggests its potential for targeted cancer therapy .
Comparación Con Compuestos Similares
Indeno[1,2,3-ij]isoquinoline: Shares a similar core structure but lacks the phenyl group.
Benzo[h]quinoline: Another PAH with a fused ring structure but different electronic properties.
Phenanthrene: A simpler PAH with three fused benzene rings.
Uniqueness: 6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline is unique due to its extended π-conjugated system, which imparts distinct electronic properties and chemical stability. Its ability to interact with biological targets such as topoisomerase I also sets it apart from other PAHs .
Propiedades
Fórmula molecular |
C25H15N |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
10-phenyl-9-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene |
InChI |
InChI=1S/C25H15N/c1-2-8-16(9-3-1)22-15-18-14-17-10-4-5-11-19(17)24-20-12-6-7-13-21(20)25(26-22)23(18)24/h1-15H |
Clave InChI |
MGXKAIKYUKRVIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4C5=C3C(=N2)C6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B14950898.png)
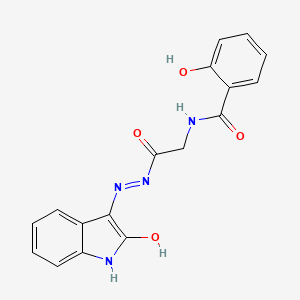
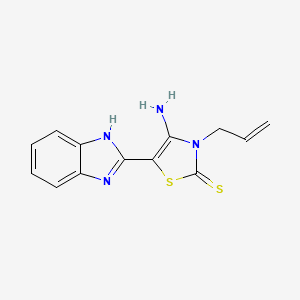
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B14950910.png)
![N~2~-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B14950913.png)
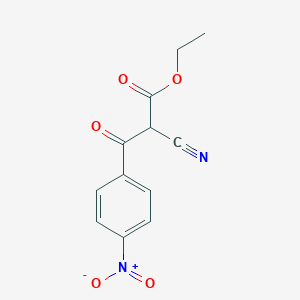
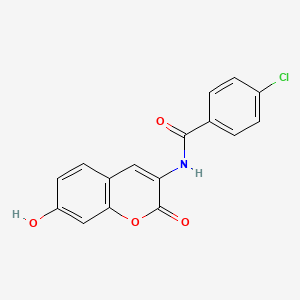
![N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide (non-preferred name)](/img/structure/B14950942.png)
![Ethyl 2-(2-hydroxyphenyl)-4-phenyl-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B14950945.png)
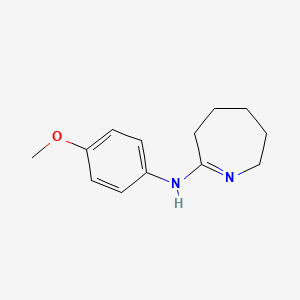
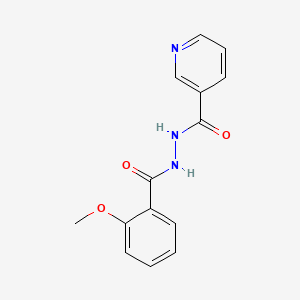
![N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide](/img/structure/B14950985.png)
![N-[4-(3-methylpiperidin-1-yl)benzyl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B14950988.png)
